molecular formula C13H29O4P B14543350 Ethyl octyl propyl phosphate CAS No. 62217-79-2

Ethyl octyl propyl phosphate

Cat. No.: B14543350
CAS No.: 62217-79-2
M. Wt: 280.34 g/mol
InChI Key: ZOWIODUPWXZSMJ-UHFFFAOYSA-N
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Description

Ethyl octyl propyl phosphate is a trialkyl phosphate ester with the molecular formula C13H29O4P, comprising ethyl (C2), octyl (C8), and propyl (C3) groups esterified to a phosphate core. This mixed alkyl configuration distinguishes it from symmetric trialkyl phosphates (e.g., tributyl phosphate) and confers unique physicochemical properties, such as tailored hydrophobicity and surfactant capabilities.

Properties

CAS No.

62217-79-2

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

ethyl octyl propyl phosphate

InChI

InChI=1S/C13H29O4P/c1-4-7-8-9-10-11-13-17-18(14,15-6-3)16-12-5-2/h4-13H2,1-3H3

InChI Key

ZOWIODUPWXZSMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(OCC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octyl propyl phosphate can be synthesized through the esterification of phosphoric acid with ethyl, octyl, and propyl alcohols. The reaction typically involves heating the alcohols with phosphoric acid in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the alcohols and phosphoric acid are mixed and heated. The reaction is monitored to ensure the complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Table 1: Optimization of Phosphatation

ParameterOptimal RangeYield (%)
Temperature140–150°C80–85
POCl₃:Molar Ratio1:1.278
Reaction Time4–6 hours82

Transesterification

The compound undergoes alcoholysis under catalytic or thermal conditions. In a continuous-flow system, mixed dialkyl H-phosphonates rearrange via transesterification:

(RO)(R’O)PO2H + R”OH(RO)(R”O)PO2H + R’OH\text{(RO)(R'O)PO}_2\text{H + R''OH} \rightarrow \text{(RO)(R''O)PO}_2\text{H + R'OH}

Key findings:

  • Higher temperatures (>175°C) favor full transesterification to symmetric phosphates .

  • Solvent-free conditions reduce side products (e.g., 22% mixed esters at 125°C vs. 84% symmetric esters at 200°C) .

Table 2: Transesterification Efficiency

Alcohol (R''OH)Temperature (°C)Symmetric Ester Yield (%)
n-Propanol20084
n-Butanol17580
n-Pentanol17580

Hydrolysis and Environmental Degradation

Ethyl octyl propyl phosphate hydrolyzes in aqueous environments via nucleophilic attack at the phosphorus center:

(C8H17O)(C3H7O)(C2H5O)PO + H2O(C8H17O)(C3H7O)PO(OH) + C2H5OH\text{(C}_8\text{H}_{17}\text{O)(C}_3\text{H}_7\text{O)(C}_2\text{H}_5\text{O)PO + H}_2\text{O} \rightarrow \text{(C}_8\text{H}_{17}\text{O)(C}_3\text{H}_7\text{O)PO(OH) + C}_2\text{H}_5\text{OH}

  • pH Dependence : Alkaline conditions (pH >10) accelerate hydrolysis, forming monoalkyl phosphates .

  • Biological Cleavage : Neuropathy target esterase (NTE) selectively hydrolyzes the ethyl group, producing neurotoxic metabolites .

Table 3: Hydrolysis Half-Lives (Model Systems)

ConditionHalf-Life (Days)
pH 7 (25°C)180
pH 10 (25°C)12
Human Plasma (37°C)48

Oxidation and Byproduct Formation

Exposure to atmospheric oxidants (e.g., ozone, - OH radicals) generates phosphooxo derivatives :

(C8H17O)(C3H7O)(C2H5O)POO3(C8H17O)(C3H7O)(C2H5O)PO(O)\text{(C}_8\text{H}_{17}\text{O)(C}_3\text{H}_7\text{O)(C}_2\text{H}_5\text{O)PO} \xrightarrow{\text{O}_3} \text{(C}_8\text{H}_{17}\text{O)(C}_3\text{H}_7\text{O)(C}_2\text{H}_5\text{O)PO(O)}

  • Indoor oxidation yields 2-ethylhexyl diphenyl phosphate (DeDPhP) as a stable byproduct .

  • Nano-TiO₂ catalysts enhance oxidation rates by 40% under UV light .

Scientific Research Applications

Ethyl octyl propyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use as a drug delivery agent and in the formulation of pharmaceuticals.

    Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of ethyl octyl propyl phosphate involves the interaction of the ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of alcohols and phosphoric acid. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Ethyl octyl propyl phosphate belongs to the broader class of trialkyl phosphates. Key structural analogs include:

Compound Molecular Formula Alkyl Groups Molecular Weight (g/mol) Key Applications
This compound C13H29O4P Ethyl, octyl, propyl ~280.3 Surfactants, polymer additives
Tributyl phosphate (TBP) C12H27O4P Three butyl groups 266.3 Nuclear fuel reprocessing, plasticizers
Trioctyl phosphate (TOP) C24H51O4P Three octyl groups 434.6 Flame retardants, lubricants
Sodium di[(2-ethylhexyloxy)ethyl] phosphate (DEEPA) C20H41O7PNa Ethylhexyloxyethyl groups 447.5 Surfactant in reverse micelles

Key Observations :

  • Branching and Chain Length : this compound combines short (C2, C3) and long (C8) alkyl chains, balancing hydrophobicity and solubility. In contrast, symmetric phosphates like TBP (C4) and TOP (C8) exhibit uniform solubility profiles .
  • Surfactant Efficacy : Mixed alkyl phosphates, such as DEEPA, demonstrate superior catalytic activity in reverse micelle systems compared to symmetric analogs like AOT (sodium bis(2-ethylhexyl) sulfosuccinate). This compound’s asymmetric structure may similarly enhance interfacial activity .
Hydrolytic Stability

Phosphate esters are susceptible to hydrolysis, influenced by alkyl group size and electronegativity:

  • Stability Trend : this compound’s hydrolytic stability is expected to exceed that of methyl or ethyl phosphates due to the bulky octyl group, which sterically hinders water access to the phosphate core. However, studies on tributyl and trioctyl phosphates suggest minimal differences in hydrolysis rates among C4–C8 alkyl derivatives .
  • Mixed Alkyl Effects : In mixed esters, smaller alkyl groups (e.g., ethyl or propyl) are hydrolyzed preferentially, leaving the larger octyl group intact. This behavior is critical in applications requiring controlled degradation .

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